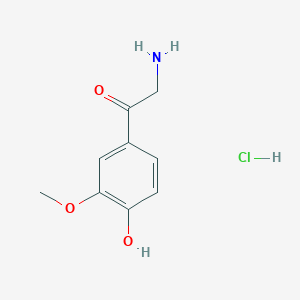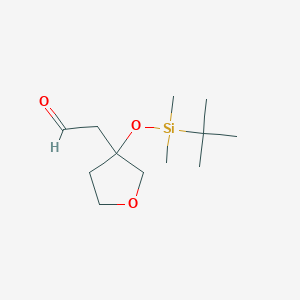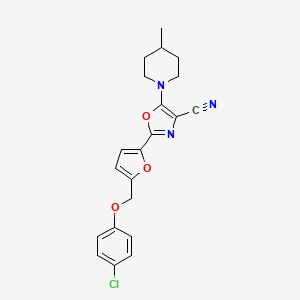
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and oxazole derivatives, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic furan derivatives. For instance, in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, the process begins with 2-acetylfuran and involves a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction to introduce the piperazine moiety . This suggests that the synthesis of the compound would likely involve similar complex reactions, possibly including steps like halogenation, cyclization, and nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray analysis has also been employed to determine the solid-state structure of similar compounds, revealing details such as hydrogen bonding and π-π stacking interactions . These techniques would be essential in confirming the structure of "2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile" and understanding its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of furan and oxazole derivatives can be quite varied. For example, nitrosocarbonyl compounds react with disubstituted furans to form dioxazine and dioxazole derivatives, indicating that the furan moiety is reactive towards electrophilic species . This reactivity could be relevant to the compound , as the presence of electron-withdrawing groups like the nitrile might affect its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of a nitro group and a chloro substituent can impact the electronic and optical properties, as seen in the absorption and fluorescence spectroscopy of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Similarly, the compound would likely exhibit unique absorption and emission characteristics, which could be solvent-dependent and influenced by specific intermolecular interactions.
Scientific Research Applications
Synthesis and Reactivity
- The work by Kataoka et al. (1998) explores the reactions of certain selenonium salts with active methylene compounds, leading to the production of furan derivatives. This study provides insights into the synthesis pathways that could be relevant for structurally similar compounds like the one , highlighting the potential for generating diverse heterocyclic structures (Kataoka et al., 1998).
- Blake et al. (1994) developed a route to 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide, starting from (S)-serine methyl ester. The methodology and the types of reactions involved could be pertinent to understanding the synthetic approaches and reactivities of similar oxazole-based compounds (Blake et al., 1994).
Heterocyclic Compound Applications
- Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole and furadiazole compounds, emphasizing their importance in drug development due to their varied biological activities. This context might be relevant for the compound , given its structural features and the potential for biological activity (Siwach & Verma, 2020).
- Neel and Zhao (2018) reported a mild synthesis method for substituted 1,2,5-oxadiazoles, which could be applicable to the synthesis or functionalization of compounds with similar core structures, enhancing their utility in various chemical and pharmaceutical applications (Neel & Zhao, 2018).
Energetic Materials and Catalysis
- Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, focusing on their application as insensitive energetic materials. The synthesis and characterization of these compounds could provide valuable information for the development of materials with similar furazan and oxadiazole moieties (Yu et al., 2017).
- Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This study demonstrates the versatility of catalysis in transforming furan derivatives, potentially applicable to compounds like the target chemical (Reddy et al., 2012).
properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-8-10-25(11-9-14)21-18(12-23)24-20(28-21)19-7-6-17(27-19)13-26-16-4-2-15(22)3-5-16/h2-7,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSMZOBTYVXVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


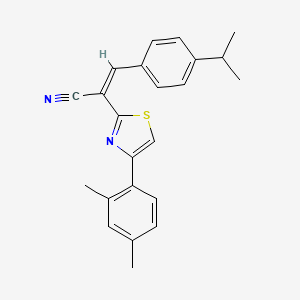

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)
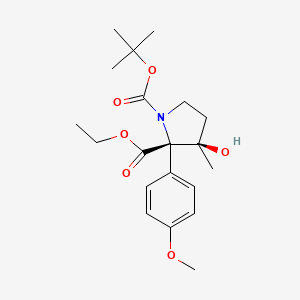
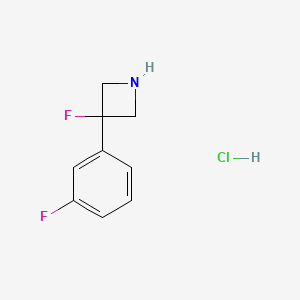
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
